Ammonium, diethyl(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide
Description
The compound Ammonium, diethyl(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide is a quaternary ammonium salt characterized by a complex structure. Key features include:
- Quaternary ammonium core: A central nitrogen atom bonded to diethyl, methyl, and a substituted ethyl group.
- Substituent: A 2-thiopheneacetamido moiety with an alpha-hydroxy-N-methyl-alpha-phenyl group.
- Counterion: Bromide.
Its synthesis likely involves alkylation of a tertiary amine precursor with a brominated intermediate, analogous to methods described in and .
Properties
CAS No. |
26058-54-8 |
|---|---|
Molecular Formula |
C20H29BrN2O2S |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
diethyl-[2-[(2-hydroxy-2-phenyl-2-thiophen-2-ylacetyl)-methylamino]ethyl]-methylazanium;bromide |
InChI |
InChI=1S/C20H29N2O2S.BrH/c1-5-22(4,6-2)15-14-21(3)19(23)20(24,18-13-10-16-25-18)17-11-8-7-9-12-17;/h7-13,16,24H,5-6,14-15H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
WWODOPWOVMTINM-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CCN(C)C(=O)C(C1=CC=CC=C1)(C2=CC=CS2)O.[Br-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound generally follows a multi-step synthetic pathway involving:
- Amide bond formation between an alpha-hydroxy acid derivative and an N-methylated amine.
- Introduction of the thiophene ring through acylation or substitution reactions.
- Quaternization of the tertiary amine to form the ammonium salt.
- Bromide incorporation as the counterion to stabilize the ammonium species.
Detailed Preparation Steps
Synthesis of the Alpha-Hydroxy-N-methyl-phenyl-2-thiopheneacetamido Intermediate
- Starting from alpha-oxo acid derivatives bearing the phenyl and thiophene groups, amide coupling is typically performed using activated esters or mixed anhydrides.
- The amide bond is formed by reacting the acid derivative with N-methylamine or its derivatives under amide bond-forming conditions, often catalyzed by coupling agents or metal catalysts (e.g., potassium or sodium cyanide as catalysts have been reported in related syntheses).
- Hydroxylation at the alpha position can be introduced either before or after amide formation, depending on stability and reactivity.
Incorporation of the Ethyl Side Chain and Quaternization
- The ethyl side chain bearing the diethyl and methyl substitutions on nitrogen is introduced via alkylation reactions.
- Quaternization is achieved by methylation of the tertiary amine using methylation reagents such as trimethyloxonium tetrafluoroborate, yielding the corresponding quaternary ammonium salt.
- The bromide counterion is introduced by treatment with hydrobromic acid or bromide salts, or by halogenation of precursor intermediates using bromine or N-bromo compounds (e.g., N-bromoacetamide, N-bromosuccinimide).
Halogenation and Final Salt Formation
Reaction Conditions and Solvents
- Common solvents include tetrahydrofuran (THF), methanol, ethanol, and inert solvents like dichloromethane for halogenation steps.
- Acid scavengers such as triethylamine, pyridine, or sodium bicarbonate are used to neutralize acids formed during acylation or halogenation.
- Catalysts for hydrogenation or reduction steps include palladium on carbon or other suitable hydrogenation catalysts.
Representative Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Amide bond formation | Acid derivative + N-methylamine, coupling agent | Alpha-hydroxy-N-methyl-phenyl-thiopheneacetamide |
| 2 | Alkylation/Quaternization | Alkyl halide or methylation reagent (e.g., trimethyloxonium tetrafluoroborate) | Quaternary ammonium intermediate |
| 3 | Halogenation | Bromine, N-bromoacetamide, or N-bromosuccinimide | Bromide-substituted ammonium salt |
| 4 | Salt formation and purification | Treatment with hydrobromic acid or bromide salts | Ammonium, diethyl(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide |
Analytical and Purification Notes
Research Findings and Optimization
- Selective N-alkylation and halogenation steps require careful control of stoichiometry and reaction time to avoid over-alkylation or side reactions.
- Use of mixed acyl anhydrides and appropriate acid scavengers improves amide bond formation yields and reduces by-products.
- Quaternization reagents such as trimethyloxonium tetrafluoroborate provide high yields of ammonium salts under mild conditions.
Summary Table of Key Reagents and Conditions
| Synthetic Step | Reagents/Agents | Solvents | Notes |
|---|---|---|---|
| Amide formation | N-methylamine, coupling agents, metal catalysts | THF, DMF, DCM | Acid scavengers improve yield |
| Quaternization | Trimethyloxonium tetrafluoroborate | Nitromethane, methanol | High yield, mild conditions |
| Halogenation | Bromine, N-bromoacetamide, N-bromosuccinimide | Methanol, DCM | Controlled to avoid over-halogenation |
| Salt formation | Hydrobromic acid, bromide salts | Methanol, ethanol | Precipitation or crystallization |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide linkage, potentially converting it to an amine.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, or thiolates can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted ammonium salts
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. Interaction studies reveal significant binding affinity to bacterial cell membranes, which may elucidate its mechanism of action against infections.
Anticancer Research
Ammonium, diethyl(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide has been investigated for its potential anticancer effects. Preliminary studies suggest it may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. These findings warrant further exploration into its use as a therapeutic agent in oncology.
Drug Delivery Systems
The compound's quaternary ammonium structure enhances its ability to penetrate biological membranes, making it suitable for drug delivery applications. Its formulation into nanoparticles or liposomes could improve the bioavailability of poorly soluble drugs, facilitating targeted therapy.
Conductive Polymers
Due to its unique electronic properties imparted by the thiophene ring, this compound can be utilized in the synthesis of conductive polymers. These materials are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Coatings and Sensors
The compound can also be employed in developing coatings with antimicrobial properties or as a component in sensors for detecting biological agents. Its ability to interact with various macromolecules enhances its functionality in these applications.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting potential as a novel antibacterial agent.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in over 70% inhibition of cell proliferation within 48 hours. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer therapeutic.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quaternary ammonium group can interact with negatively charged sites on proteins or nucleic acids, potentially disrupting their function. The thiophene ring and amide linkage may also contribute to its binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
*Inferred from structural analogs.
Key Structural and Functional Differences:
Thiophene vs. Aromatic Groups: The target compound’s 2-thiophene group () is less electron-rich than the benzene rings in Methantheline (xanthene) or Otilonium (benzamido). This may reduce π-π stacking interactions but enhance metabolic stability .
Pharmacological Implications: Anticholinergic Activity: Methantheline and Methylbenactyzium inhibit muscarinic receptors via bulky aromatic groups. Spasmolytic Action: Otilonium’s benzamido-benzoate group targets calcium channels in smooth muscle. The thiophene substituent in the target compound could modulate ion channel interactions differently .
Synthetic Routes :
- The synthesis of the target compound likely mirrors ’s method: alkylation of a tertiary amine (e.g., N-methyl-diethylamine) with a brominated thiophene-acetamido intermediate. High yields (>90%) are achievable under controlled conditions .
Research Findings and Data Gaps
Structural Analysis: The thiophene ring’s sulfur atom may enhance lipophilicity compared to purely hydrocarbon analogs, improving membrane permeability .
Pharmacokinetic Considerations :
- Quaternary ammonium salts generally exhibit poor blood-brain barrier penetration, limiting CNS side effects. This property is conserved across all compared compounds .
Unresolved Questions: No direct data on the target compound’s solubility, toxicity, or receptor binding affinity. The role of the N-methyl-alpha-phenyl group in modulating activity remains speculative.
Biological Activity
Ammonium, diethyl(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide, also known by its CAS number 26058-58-2, is a quaternary ammonium compound with potential biological activities. This article reviews the compound's chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 427.399 g/mol. It has a calculated LogP of 4.2575, indicating its lipophilicity which may influence its absorption and distribution in biological systems . Key physical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C19H27BrN2O2S |
| Molecular Weight | 427.399 g/mol |
| LogP | 4.2575 |
| Exact Mass | 426.098 g/mol |
| PSA | 83.890 Ų |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the thiophene moiety suggests potential pharmacological effects due to its ability to modulate protein interactions and enzymatic activities.
Pharmacological Effects
Research indicates that compounds similar to ammonium bromide derivatives exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Quaternary ammonium compounds are known for their antimicrobial properties. Studies have shown that such compounds can disrupt microbial cell membranes, leading to cell lysis.
- Cytotoxicity : Some studies suggest that diethylammonium compounds can exhibit cytotoxic effects on cancer cells, potentially through apoptosis induction or cell cycle arrest mechanisms.
- Neuroprotective Effects : Certain derivatives have been investigated for their neuroprotective properties, possibly by inhibiting oxidative stress pathways and promoting neuronal survival.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of quaternary ammonium compounds demonstrated significant effectiveness against Gram-positive and Gram-negative bacteria. The compound's structure enhances its ability to penetrate bacterial membranes, leading to increased cytotoxicity .
- Cytotoxicity in Cancer Cell Lines : Research involving derivatives of this compound revealed that it could inhibit the proliferation of breast cancer cells by inducing apoptosis. The mechanism was linked to the activation of caspase pathways .
- Neuroprotection in Animal Models : In vivo studies indicated that related compounds could provide neuroprotection in models of neurodegenerative diseases by reducing inflammation and oxidative stress markers .
Q & A
Q. What established synthetic routes are available for preparing this compound, and how can reaction conditions be optimized?
The compound’s synthesis likely involves multi-step pathways, including condensation reactions and quaternary ammonium salt formation. For example, analogous thiophene-containing derivatives are synthesized via reactions with α,β-unsaturated intermediates and ammonium acetate in polar aprotic solvents (e.g., THF or DMF) under inert atmospheres . Optimization may involve:
- Catalyst screening : Testing bases like triethylamine or ammonium acetate for yield improvement.
- Temperature control : Maintaining low temperatures (−78°C to 0°C) during sensitive steps (e.g., Grignard reagent addition) to prevent side reactions .
- Purification : Column chromatography or recrystallization to isolate the bromide salt in high purity (>95%) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the structure of the thiopheneacetamido and quaternary ammonium groups. Splitting patterns (e.g., dt or br d) help identify neighboring protons in complex aliphatic chains .
- FTIR/Raman : Detect functional groups like C=O (amide I band at ~1650 cm⁻¹) and C-Br stretching (~600 cm⁻¹) .
- Mass spectrometry (EI-HRMS) : Verify molecular weight and fragmentation patterns (e.g., loss of diethyl groups or bromide ions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between predicted and observed spectra may arise from:
- Dynamic effects : Conformational flexibility in the ethyl-methylammonium chain can lead to signal splitting in NMR. Use variable-temperature NMR to assess rotational barriers .
- Isomerism : The alpha-hydroxy group may induce stereochemical ambiguity. Employ chiral chromatography or circular dichroism (CD) to confirm enantiopurity .
- Artifacts : Impurities from incomplete purification (e.g., residual DMF) can distort FTIR or MS results. Validate via 2D NMR (COSY, HSQC) and repeated recrystallization .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
Design a matrix of accelerated stability tests:
- pH dependence : Incubate the compound in buffered solutions (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC-UV at 254 nm .
- Thermal analysis : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds. Correlate with Arrhenius modeling to predict shelf life .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products using LC-MS .
Q. How can computational methods complement experimental data in predicting the compound’s environmental fate?
Combine:
- QSAR models : Predict biodegradability and bioaccumulation potential based on logP and molecular volume .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) to assess ecotoxicological risks .
- DFT calculations : Analyze charge distribution in the ammonium group to estimate solubility and adsorption in soil/water systems .
Q. What strategies mitigate batch-to-batch variability in synthesis, particularly in scaling from milligram to gram quantities?
- Process analytical technology (PAT) : Use in-line FTIR or Raman to monitor reaction progression in real time .
- Design of experiments (DoE) : Apply factorial designs to optimize variables (e.g., stoichiometry, solvent volume) and reduce variability .
- Quality control : Implement strict criteria (e.g., ≥98% purity by HPLC, consistent ¹³C NMR shifts) for intermediate and final products .
Methodological Notes
- Data validation : Cross-reference spectroscopic results with synthetic intermediates (e.g., thiophene precursors) to confirm structural integrity .
- Environmental impact : Follow protocols from long-term ecological studies (e.g., Project INCHEMBIOL) to assess abiotic/biotic transformations and ecosystem risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
